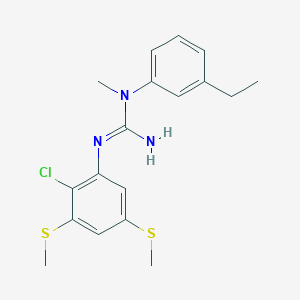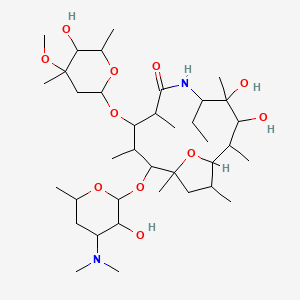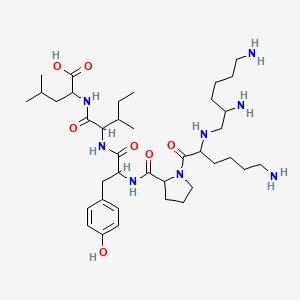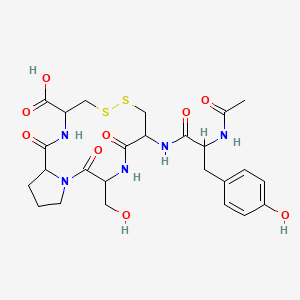
N''-(2-Chloro-3,5-bis-methylsulfanyl-phenyl)-N-(3-ethyl-phenyl)-N-methyl-guanidine; hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’'-(2-Chloro-3,5-bis-methylsulfanyl-phenyl)-N-(3-ethyl-phenyl)-N-methyl-guanidine; hydrochloride is a synthetic organic compound that belongs to the class of guanidines This compound is characterized by the presence of a guanidine group, which is known for its strong basicity and ability to form stable complexes with various molecules
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’'-(2-Chloro-3,5-bis-methylsulfanyl-phenyl)-N-(3-ethyl-phenyl)-N-methyl-guanidine; hydrochloride typically involves multiple steps, starting from readily available precursors. A common synthetic route may include:
Formation of the Phenyl Derivative: The initial step involves the chlorination of a phenyl derivative to introduce the chloro group at the 2-position.
Introduction of Methylsulfanyl Groups:
Formation of the Guanidine Group: The final step involves the reaction of the substituted phenyl derivative with N-methyl-N’-ethyl-guanidine under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
N’'-(2-Chloro-3,5-bis-methylsulfanyl-phenyl)-N-(3-ethyl-phenyl)-N-methyl-guanidine; hydrochloride can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl groups can yield sulfoxides or sulfones, while substitution of the chloro group can result in various substituted derivatives.
科学研究应用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand for studying protein-ligand interactions.
Medicine: The compound could be investigated for its potential pharmacological properties, such as antimicrobial or anticancer activity.
Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.
作用机制
The mechanism of action of N’'-(2-Chloro-3,5-bis-methylsulfanyl-phenyl)-N-(3-ethyl-phenyl)-N-methyl-guanidine; hydrochloride depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the guanidine group allows for strong interactions with negatively charged sites on proteins or nucleic acids, potentially affecting their function.
相似化合物的比较
Similar Compounds
- N’'-(2-Chloro-phenyl)-N-(3-ethyl-phenyl)-N-methyl-guanidine; hydrochloride
- N’'-(2-Chloro-3,5-dimethyl-phenyl)-N-(3-ethyl-phenyl)-N-methyl-guanidine; hydrochloride
- N’'-(2-Chloro-3,5-bis-methylsulfanyl-phenyl)-N-(3-methyl-phenyl)-N-methyl-guanidine; hydrochloride
Uniqueness
N’'-(2-Chloro-3,5-bis-methylsulfanyl-phenyl)-N-(3-ethyl-phenyl)-N-methyl-guanidine; hydrochloride is unique due to the presence of both chloro and methylsulfanyl groups, which impart distinct chemical properties
属性
分子式 |
C18H22ClN3S2 |
|---|---|
分子量 |
380.0 g/mol |
IUPAC 名称 |
2-[2-chloro-3,5-bis(methylsulfanyl)phenyl]-1-(3-ethylphenyl)-1-methylguanidine |
InChI |
InChI=1S/C18H22ClN3S2/c1-5-12-7-6-8-13(9-12)22(2)18(20)21-15-10-14(23-3)11-16(24-4)17(15)19/h6-11H,5H2,1-4H3,(H2,20,21) |
InChI 键 |
QEJZGCWGEATBNS-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC(=CC=C1)N(C)C(=NC2=C(C(=CC(=C2)SC)SC)Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[4-(Dimethylamino)-2-[[3-ethyl-7-hydroxy-2,8,12,16-tetramethyl-5,13-dioxo-10-(2-oxoethyl)-4,17-dioxabicyclo[14.1.0]heptadec-14-en-9-yl]oxy]-6-methyloxan-3-yl] butanoate](/img/structure/B10785275.png)
![3-[5-[3-(2-Acetamido-2-carboxyethyl)sulfanyl-2-[(2-acetamido-2-carboxyethyl)sulfanylcarbothioylamino]butanoyl]oxy-6-(acetyloxymethyl)-3-hydroxy-4-[5-hydroxy-4-methoxy-6-methyl-5-[1-(2-methylpropanoyloxy)ethyl]oxan-2-yl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid](/img/structure/B10785283.png)


![[(1S,2R,3Z,5Z,7S,9Z,11Z,13S,15R,19R)-7-hydroxy-1,4,10,19-tetramethyl-17,18-dioxo-2-(2-oxopropanoylamino)-16-oxabicyclo[13.2.2]nonadeca-3,5,9,11-tetraen-13-yl] acetate](/img/structure/B10785309.png)

![1-(4-Chlorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B10785328.png)
![4-Benzyl-1,3,5,8,10-pentazatetracyclo[7.6.0.02,6.011,15]pentadeca-2(6),3,8-trien-7-one](/img/structure/B10785330.png)
![3-{3-[(5-Carbamimidoyl-benzofuran-2-carbonyl)-methyl-amino]-propionylamino}-3-phenyl-propionic acid](/img/structure/B10785342.png)
![9-{3-[4-(6-Isothiocyanato-hexyl)-3,5-dimethyl-piperazin-1-yl]-propyl}-9H-carbazole](/img/structure/B10785349.png)
![(3S)-3-[5-[3-(2-acetamido-2-carboxyethyl)sulfanyl-2-[(2-acetamido-2-carboxyethyl)sulfanylcarbothioylamino]butanoyl]oxy-6-(acetyloxymethyl)-3-hydroxy-4-[(5S)-5-hydroxy-4-methoxy-6-methyl-5-[1-(2-methylpropanoyloxy)ethyl]oxan-2-yl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid](/img/structure/B10785353.png)



